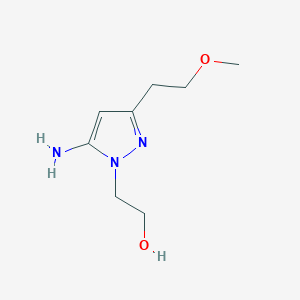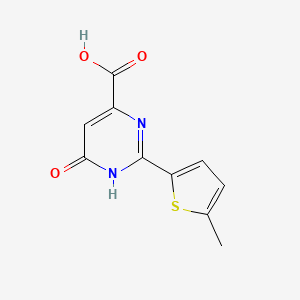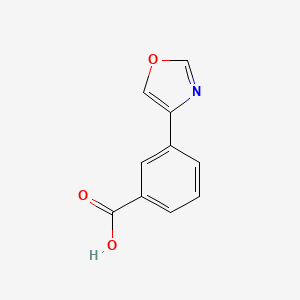
3-(Oxazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxazol-4-yl)benzoic acid is a heterocyclic compound that features an oxazole ring attached to a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 under visible light . Another approach involves the use of amino alcohols, carboxylic acids, or carbonyl compounds as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Oxazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring or the oxazole ring.
Scientific Research Applications
3-(Oxazol-4-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Oxazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzoxazole: A fused ring system containing both benzene and oxazole rings.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, but with a different arrangement of atoms compared to oxazole.
Uniqueness
3-(Oxazol-4-yl)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13) |
InChI Key |
UNQKTQLLELEENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









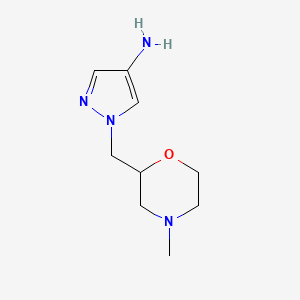
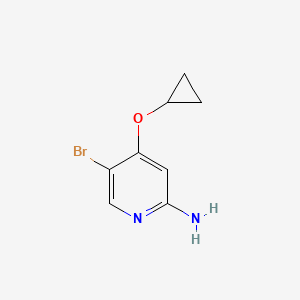
![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)
